PF-3758309 (CAS: 898044-15-0) is a potent, ATP-competitive pyrrolopyrazole-based pan-PAK (p21-activated kinase) inhibitor, distinguished by its exceptionally high affinity for the Group II member PAK4 (Kd = 2.7 nM, IC50 = 1.3 nM)[1]. In procurement and material selection contexts, it serves as a critical benchmark compound for in vitro kinase profiling, cellular motility assays, and preclinical oncology screening. Unlike highly selective Group I inhibitors or allosteric modulators, PF-3758309 provides broad-spectrum PAK suppression with a unique structural fit for the PAK4 ATP-binding pocket, making it an indispensable tool for researchers establishing baseline Group II kinase dependencies in complex cellular models[1].
Generic substitution of PF-3758309 fails primarily due to the strict structural requirements of the PAK4 ATP-binding domain and the compound's distinct off-target metabolic profile. Substituting this molecule with Group I-specific PAK inhibitors, such as FRAX597 or the allosteric inhibitor IPA-3, results in a complete loss of Group II (PAK4-6) target engagement, rendering them useless for PAK4-dependent pathway analysis [1]. Furthermore, attempting to use newer dual-inhibitors like KPT-9274 introduces profound variables in NAD+/NADP+ metabolism due to potent NAMPT inhibition, which complicates assay interpretation [2]. Consequently, for reproducible combinatorial screening and precise isolation of PAK4-driven apoptotic mechanisms, procuring the exact PF-3758309 structure is mandatory.
In comparative kinase profiling, PF-3758309 demonstrates profound selectivity for Group II PAKs compared to standard Group I inhibitors. While PF-3758309 binds PAK4 with sub-nanomolar affinity (Kd = 2.7 nM), the widely procured Group I inhibitor FRAX597 exhibits 0% inhibition of PAK4 even at concentrations of 100 nM [1]. This complete divergence in target engagement underscores why these compounds cannot be used interchangeably in biochemical assays.
| Evidence Dimension | PAK4 Binding Affinity (Kd) and Inhibition |
| Target Compound Data | PF-3758309 (Kd = 2.7 nM for PAK4) |
| Comparator Or Baseline | FRAX597 (0% inhibition of PAK4 at 100 nM) |
| Quantified Difference | Complete target divergence (sub-nanomolar affinity vs. zero measurable inhibition at 100 nM) |
| Conditions | In vitro kinase profiling and cellular autophosphorylation assays |
When procuring reagents to isolate Group II (PAK4) signaling, buyers cannot substitute with Group I inhibitors like FRAX597, which are biochemically inactive against this target.
PF-3758309 exhibits unique formulation and assay compatibility when combined with CDK4/6 inhibitors like Ribociclib. In H322 lung cancer models, the combination of PF-3758309 and Ribociclib triggers synergistic apoptosis. In contrast, substituting PF-3758309 with Group I inhibitors (FRAX597 or FRAX486) alongside Ribociclib completely fails to induce apoptosis, resulting only in G1/G0 cell cycle arrest and autophagy [1].
| Evidence Dimension | Apoptotic synergy in combination with Ribociclib |
| Target Compound Data | PF-3758309 + Ribociclib induces robust synergistic apoptosis |
| Comparator Or Baseline | FRAX597 or FRAX486 + Ribociclib (Fails to induce apoptosis; causes G1/G0 arrest only) |
| Quantified Difference | Qualitative shift from cytostatic (arrest) to cytotoxic (apoptosis) synergy |
| Conditions | H322 lung cancer cell line viability and flow cytometry assays |
Procurement of PF-3758309 is essential for combinatorial CDK4/6 inhibitor screening workflows, as Group I-specific substitutes fail to trigger the required apoptotic synergy.
When selecting inhibitors for cellular assays, buyers must account for off-target metabolic modulation. PF-3758309 significantly inhibits Nicotinamide Phosphoribosyltransferase (NAMPT), reducing its enzymatic activity to 15.8% of the control baseline in cell-free assays [1]. Conversely, the Group I inhibitor IPA-3 lacks this NAMPT inhibitory effect. This dual PAK4/NAMPT modulation by PF-3758309 directly impacts NAD+/NADP+ ratios, requiring specific assay calibration that generic substitutes do not necessitate.
| Evidence Dimension | Inhibition of NAMPT enzymatic activity |
| Target Compound Data | PF-3758309 reduces NAMPT activity to 15.8% of control |
| Comparator Or Baseline | IPA-3 (Group I inhibitor) shows no significant NAMPT inhibition |
| Quantified Difference | 84.2% reduction in NAMPT activity specific to the PAK4 inhibitor |
| Conditions | Cell-free recombinant NAMPT colorimetric assay |
Buyers conducting metabolic or NAD+/NADP+ pathway assays must specifically account for PF-3758309's dual NAMPT/PAK4 inhibitory profile, which generic Group I inhibitors lack.
In complex tumor models where compensatory kinase signaling confounds monotherapy data, PF-3758309 demonstrates high assay reproducibility when multiplexed with allosteric inhibitors. In SW620 and Colo 205 colon carcinoma cell lines, combining the ATP-competitive PF-3758309 (2 μM) with the allosteric Group I inhibitor IPA-3 (4 μM) yields a Combination Index (CI) of < 0.5, indicating strong synergism[1]. Using PF-3758309 alone requires significantly higher doses and fails to achieve the same magnitude of apoptotic induction.
| Evidence Dimension | Combination Index (CI) for cell growth inhibition |
| Target Compound Data | PF-3758309 + IPA-3 (CI < 0.5, indicating strong synergism) |
| Comparator Or Baseline | PF-3758309 monotherapy (Requires higher doses, induces only modest LC3-II accumulation) |
| Quantified Difference | >50% enhancement in growth inhibition and apoptosis via synergistic dosing (4 μM IPA-3 + 2 μM PF-3758309) |
| Conditions | SW620 and Colo 205 colon carcinoma cell lines (48 h treatment) |
For laboratories standardizing synergistic cancer models, procuring both the ATP-competitive PF-3758309 and the allosteric IPA-3 is necessary to reproducibly bypass compensatory kinase signaling.
Due to its sub-nanomolar affinity for PAK4 and lack of overlap with Group I inhibitors like FRAX597, PF-3758309 is the optimal positive control for isolating Group II PAK-dependent mechanisms in biochemical and cellular profiling [1].
PF-3758309 is specifically required for combination assays involving Ribociclib or other CDK4/6 inhibitors, as it uniquely drives synergistic apoptosis in lung cancer models—an effect that cannot be replicated by substituting with FRAX486 or FRAX597[2].
Because PF-3758309 heavily suppresses NAMPT activity (reducing it to 15.8% of baseline), it is an essential procurement choice for laboratories modeling the intersection of PAK4 signaling and NAD+/NADP+ metabolic depletion in triple-negative breast cancer [3].
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